molecular formula C14H15BrN2O3S B497928 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915929-98-5

5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497928
CAS No.: 915929-98-5
M. Wt: 371.25g/mol
InChI Key: SQYXPFVDRFIINT-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15BrN2O3S. It is known for its unique structure, which includes a bromine atom, an ethoxy group, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The bromination of the benzene ring is achieved using bromine or a brominating agent under controlled conditions. The ethoxy group is introduced through an etherification reaction, while the pyridinyl group is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-ethoxypyridine-3-boronic acid
  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-2-ethoxybenzenesulfonamide

Uniqueness

5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-12-7-6-11(15)9-13(12)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYXPFVDRFIINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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